Patent

US06706890B2

Procedure details

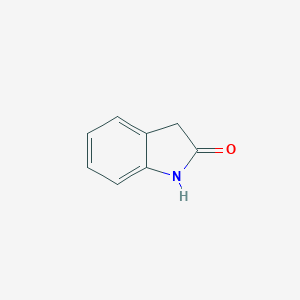

14.8 g of isatin (99 mmol, 98.2% purity) were initially charged into a 250 ml three-neck flask and 150 ml of 2-ethylhexanol were added. 6.0 g of hydrazine hydrate (117 mmol; 98% purity) were added with stirring. The reaction mixture was heated to 90° C. for 15 min to form the isatin hydrazone (yellow suspension). The water of reaction was azeotropically removed at 90° C./100 mbar using 1-hexanol. 2.4 g of DABCO (21 mmol, 98%) were then added and the suspension heated to 130° C. for 2.5 h. After the end of the reaction (GC analysis: hydrazone 0.3 area %), 100 ml of 1-hexanol were distilled off (80° C./50 mbar). The remaining solution was cooled to 5° C., the precipitated solid filtered off and dried in a vacuum drying cupboard at 70° C. Altogether, 8.0 g of dry 2-oxindole product (light brown) were obtained which corresponded to an overall yield of 66.5%. Purity: 99.9 area %.

[Compound]

Name

hydrazone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:3](=O)[C:2]1=NN.C1N2CCN(CC2)C1.C([OH:27])CCCCC>>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:3][C:2]1=[O:27]

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was azeotropically removed at 90° C./100 mbar

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

were distilled off (80° C./50 mbar)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The remaining solution was cooled to 5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated solid filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying cupboard at 70° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(CC2=CC=CC=C12)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8 g | |

| YIELD: PERCENTYIELD | 66.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |